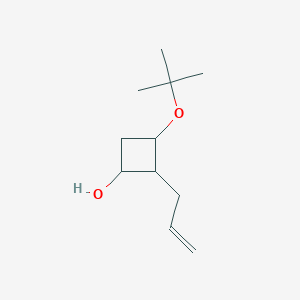

2-Allyl-3-(tert-butoxy)cyclobutan-1-ol

Description

Significance of Cyclobutane (B1203170) Derivatives in Modern Synthesis and Molecular Design

Cyclobutane derivatives are highly valuable four-membered ring structures that serve as crucial building blocks in organic synthesis. nbinno.comresearchgate.net Their significance stems from the inherent ring strain, which imparts unique stereochemical and electronic properties not found in their acyclic or larger-ring counterparts. nbinno.com This strain facilitates a variety of chemical transformations, including ring-opening, ring-expansion, and ring-contraction reactions, making them versatile intermediates for constructing complex molecular frameworks. researchgate.netconsensus.appresearchgate.net

In medicinal chemistry, the cyclobutane scaffold is increasingly recognized as a valuable pharmacophore. acs.org Its rigid, three-dimensional structure can enhance the pharmacological properties of a molecule, such as metabolic stability and binding efficiency, by providing conformational constraint. researchgate.netru.nl Consequently, cyclobutane motifs are found in a range of bioactive small molecules and natural products. researchgate.net The development of reliable and stereoselective methods for synthesizing densely functionalized cyclobutanes remains a key objective in modern organic chemistry. mdpi.com

The Allyl Moiety in Stereoselective Transformations and Functional Group Interconversions

The allyl group is a versatile functional group in organic synthesis, primarily due to the reactivity of its double bond and the adjacent allylic position. wikipedia.org It is a cornerstone of many carbon-carbon bond-forming reactions, most notably in the stereoselective allylation of carbonyl compounds to produce homoallylic alcohols. acs.org The stability of allylic intermediates—cations, anions, and radicals—through resonance allows for a wide range of transformations. wikipedia.org

Furthermore, the allyl group serves as a valuable synthetic handle for functional group interconversions. It can undergo a plethora of reactions, including oxidation, reduction, and rearrangement (allylic shift), providing access to a diverse array of other functionalities. wikipedia.org The ability to control the stereochemistry during these transformations is a critical aspect of its utility in the synthesis of complex chiral molecules. nih.govresearchgate.net

Role of the tert-Butoxy (B1229062) Group as a Steric and Protecting Element in Cyclobutanol (B46151) Chemistry

The tert-butoxy group, typically installed as a tert-butyl ether, serves a dual purpose in organic synthesis. Firstly, it is an effective protecting group for alcohols due to its stability under a wide range of reaction conditions, particularly basic and nucleophilic environments. ontosight.airesearchgate.net Its removal is typically achieved under acidic conditions, making it an acid-labile protector. ontosight.aiwikipedia.org

Overview of the Cyclobutanol Scaffold's Importance in Complex Molecule Construction

The cyclobutanol scaffold itself is a valuable and versatile building block. rsc.org Cyclobutanols are not merely static components but are precursors to a variety of molecular architectures through controlled ring-opening or ring-expansion reactions. acs.org For instance, the cleavage of specific carbon-carbon bonds within the cyclobutanol ring can lead to the formation of functionalized linear ketones, such as γ-substituted ketones, or can be used to construct larger ring systems. researchgate.net This ability to deconstruct the strained ring in a predictable manner provides a powerful strategy for rapidly increasing molecular complexity. researchgate.net The synthesis of functionalized cyclobutanols, therefore, opens pathways to a diverse range of synthetically useful products. ru.nlresearchgate.net

Research Objectives and Scope for 2-Allyl-3-(tert-butoxy)cyclobutan-1-ol

The specific structural arrangement of this compound makes it an ideal target for synthetic and methodological investigation. Key research objectives centered on this compound would logically include:

Stereoselective Synthesis: Developing efficient and highly diastereoselective synthetic routes to access the various stereoisomers of the title compound. This would involve controlling the relative stereochemistry of the three substituents on the cyclobutane ring.

Stereodirecting Influence: Investigating the powerful influence of the bulky tert-butoxy group on the stereochemical outcome of reactions at adjacent centers, such as epoxidation or hydroboration of the allyl group.

Transformational Utility: Exploring the utility of the compound as a versatile synthetic intermediate. This includes leveraging the allyl and hydroxyl groups for further functionalization and employing the cyclobutane core in strain-releasing transformations like ring-opening or ring-expansion reactions to generate more complex acyclic and cyclic structures.

Mechanistic Studies: Elucidating the mechanisms of key transformations to understand how the interplay between the strained ring and the electronic and steric properties of the substituents governs reactivity and selectivity.

The scope of research would encompass the development of new synthetic methodologies and the application of this building block in the strategic construction of complex molecular targets, potentially including natural products and novel pharmaceutical scaffolds.

Structure

3D Structure

Properties

IUPAC Name |

3-[(2-methylpropan-2-yl)oxy]-2-prop-2-enylcyclobutan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O2/c1-5-6-8-9(12)7-10(8)13-11(2,3)4/h5,8-10,12H,1,6-7H2,2-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTCSCRDLMPZUGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1CC(C1CC=C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Allyl 3 Tert Butoxy Cyclobutan 1 Ol

Retrosynthetic Analysis and Key Disconnections for the Cyclobutanol (B46151) Core

Retrosynthetic analysis of the target molecule, 2-Allyl-3-(tert-butoxy)cyclobutan-1-ol, suggests several logical bond disconnections to simplify the structure into readily available starting materials. The most prominent strategy involves disconnecting the four-membered ring itself, pointing toward a [2+2] cycloaddition reaction.

Specifically, two primary disconnections are considered for the cyclobutane (B1203170) core:

Disconnection A (C1-C2 and C3-C4): This disconnection breaks the ring into two alkene components. For the target molecule, this would imply a cycloaddition between an allyl-containing alkene and a tert-butoxy-containing alkene. This is a classic and powerful approach for forming cyclobutane rings. acs.org

Disconnection B (C2-C3 and C4-C1): While also a formal [2+2] disconnection, this pathway is often less synthetically intuitive for this specific substitution pattern.

Following Disconnection A, the target molecule can be retrosynthetically derived from the cycloaddition of allyl vinyl ether and tert-butyl vinyl ether, or related precursors. The hydroxyl group at C1 can be envisioned as arising from the subsequent reduction of a carbonyl group or the hydrolysis of an enol ether, a common feature of many [2+2] cycloaddition products.

[2+2] Cycloaddition Approaches to the Cyclobutane Ring System

The [2+2] cycloaddition, a reaction that forms a four-membered ring from two two-atom components, is the most widely employed method for synthesizing cyclobutane scaffolds. nih.gov This can be achieved through various means, including photochemical activation or catalysis by transition metals. acs.orgresearchgate.net These methods offer pathways to control the reaction's efficiency and stereoselectivity. nih.gov

Photochemical [2+2] Cycloadditions for Constructing the Cyclobutane Scaffold

Photochemical [2+2] cycloaddition is a historically significant and synthetically useful method for creating cyclobutane rings. acs.org The reaction typically involves the excitation of an alkene to its first excited state (singlet or triplet), which then reacts with a ground-state alkene to form the cyclobutane product. researchgate.net Direct irradiation with UV light or the use of a photosensitizer to facilitate intersystem crossing to the triplet state are common techniques. organic-chemistry.org

Intermolecular Photoinduced Cycloadditions to Form the Cyclobutanol

Intermolecular [2+2] photocycloadditions involve the reaction of two distinct alkene molecules. nsf.gov The formation of a cyclobutanol derivative via this method can be achieved through the Paternò-Büchi reaction, where an excited state carbonyl compound reacts with an alkene to form an oxetane, which can then be manipulated to yield a cyclobutanol. However, a more direct approach involves the cycloaddition of two different alkenes. rsc.org

For the synthesis of a precursor to this compound, one could envision the photocycloaddition of an allyl-containing alkene with a tert-butoxy (B1229062) substituted alkene, such as tert-butyl vinyl ether. The regioselectivity and diastereoselectivity of such reactions are critical considerations and are influenced by electronic and steric factors of the substituents on the alkenes. rsc.org Visible-light-mediated protocols, often using organophotocatalysts, have emerged as a milder alternative to UV-light-driven reactions. nih.gov

| Catalyst/Conditions | Substrate 1 | Substrate 2 | Product Type | Yield | Reference |

| Visible Light, Ru(bpy)₃²⁺ | Aryl Enone | Acyclic Enone | Tetrasubstituted Cyclobutane | Good | organic-chemistry.org |

| UV Light (Direct) | Styrene | Alkene | Substituted Cyclobutane | Variable | acs.org |

| Green LED, Thioxanthylium | Electron-rich Styrene | Styrene | Tetrasubstituted Cyclobutane | Good | nih.gov |

Intramolecular Photoaddition Strategies and Diastereoselectivity

Intramolecular [2+2] photocycloadditions occur when a single molecule contains two alkene moieties that react with each other upon photoirradiation. researchgate.net These reactions are often highly efficient due to the proximity of the reacting groups. The resulting stereochemistry, or diastereoselectivity, is heavily influenced by the conformation of the tether connecting the two alkenes. acs.org

For instance, the irradiation of 1,6-dienes can lead to the formation of bicyclo[3.2.0]heptane systems. acs.org The stereochemical outcome is often governed by the "rule of five," which favors the formation of five-membered rings in the transition state, leading to predictable product geometries. nsf.gov The synthesis of densely functionalized cyclobutanes with controlled diastereoselectivity can be achieved using sequential photocatalytic reactions, where an initial photocycloaddition is followed by further functionalization. researchgate.net

| Substrate Type | Reaction Conditions | Key Feature | Diastereoselectivity | Reference |

| 1,6-Heptadienes | Cu(I) Triflate, UV light | Formation of bicyclic systems | High | acs.org |

| Diolefin with ortho-methoxy groups | UV light | Diastereocontrol by substituents | High | acs.org |

| Quinolones with tethered alkenes | Visible light, Chiral Photocatalyst | Enantioselective cyclization | High | nih.gov |

Transition Metal-Catalyzed [2+2] Cycloadditions

Transition metal catalysis provides a powerful thermal alternative to photochemical [2+2] cycloadditions. nih.govresearchgate.net Metals like copper, ruthenium, and palladium can facilitate the formation of cyclobutane rings under milder conditions. nih.govorganic-chemistry.org The mechanism often involves the formation of a metallacyclopentane intermediate, which then undergoes reductive elimination to yield the cyclobutane product. This approach allows for greater control over selectivity and functional group tolerance. nih.gov

Copper-Catalyzed Enantioselective Approaches for Cyclobutanol Synthesis

Copper catalysts are particularly notable for their ability to promote asymmetric cycloaddition reactions, providing access to chiral cyclobutane and cyclobutanol derivatives. acs.org The use of chiral ligands in conjunction with a copper salt can induce enantioselectivity in the formation of the cyclobutane ring.

For example, copper-catalyzed asymmetric hydrosilylation of a cyclobutenone can yield an enantioenriched cyclobutenol. nih.govrsc.org While not a cycloaddition, this demonstrates copper's utility in creating chiral cyclobutane alcohols. More directly, copper-catalyzed intramolecular cyclizations of substrates containing a tethered ketone and a boryl-functionalized alkene have been shown to produce boryl-functionalized cyclobutanols with high diastereo- and enantioselectivity. acs.org This highlights the potential of copper catalysis to generate complex, chiral cyclobutanols from acyclic precursors. acs.orgnih.gov

| Copper Salt | Chiral Ligand | Reaction Type | Yield | Enantiomeric Excess (ee) | Reference |

| CuCl | (R)-BINAP | Asymmetric Hydrosilylation | High | 88% | nih.govrsc.org |

| Not specified | Not specified | Enantioselective Borylcupration/Cyclization | Good | High | acs.org |

| Cu(OTf)₂ | SaBOX | [4+2] Annulation | up to 99% | 90-96% | sioc.ac.cn |

Ring Contraction Reactions from Larger Carbocyclic Precursors

Introduction of the Allyl and tert-Butoxy Moieties

The installation of the allyl and tert-butoxy groups onto the cyclobutane core requires careful consideration of timing and reaction conditions to achieve the desired regiochemistry and stereochemistry. These functionalizations can be performed on a pre-formed cyclobutane ring or incorporated during the ring's construction.

The introduction of an allyl group can be accomplished through several established methods, primarily involving the allylation of a cyclobutanone (B123998) intermediate. The enhanced electrophilicity of the carbonyl group in cyclobutanones, a consequence of ring strain, makes them suitable substrates for nucleophilic addition. nih.gov

One common approach is the use of organometallic allyl reagents, such as allylmagnesium bromide or allyllithium, which add to a cyclobutanone precursor. Another powerful method is the palladium-catalyzed asymmetric allylic alkylation (AAA) of cyclobutanone enolates, which can establish an α-quaternary center with high enantioselectivity. nih.govthieme-connect.com While the target molecule does not have a quaternary center at the allyl-bearing carbon, related allylation protocols on non-enolizable or specifically functionalized cyclobutanones are highly relevant. Radical-based methods, such as the iron-catalyzed radical allylation of cyclobutanone oxime esters with allylic sulfones, offer an alternative pathway via C-C bond cleavage. xjtu.edu.cn

Table 1: Comparison of Selected Allylation Methods for Cyclobutanone Precursors

| Method | Reagent/Catalyst | Key Features |

|---|---|---|

| Grignard Reaction | Allylmagnesium bromide | Standard nucleophilic addition; generally not stereoselective without chiral auxiliaries. |

| Organolithium Addition | Allyllithium | Similar to Grignard, offers high reactivity. |

| Palladium-Catalyzed AAA | Pd(0) catalyst, Chiral Ligand | Allows for highly enantioselective allylation of enolizable cyclobutanones. nih.govthieme-connect.com |

| Radical Allylation | Fe catalyst, Allylic sulfone | Proceeds via ring-opening of cyclobutanone oxime esters. xjtu.edu.cn |

| Visible-Light Photocatalysis | Organophotoredox catalyst | Metal-free process for ring-opening allylation of cyclobutanone oximes. rsc.orgrsc.org |

Synthetic Routes for tert-Butoxy Functionalization

The tert-butoxy group is typically installed by forming a tert-butyl ether with a hydroxyl group on the cyclobutane ring. Due to the steric bulk of the tert-butyl group, direct Williamson ether synthesis with sodium tert-butoxide is often inefficient with sterically hindered secondary alcohols.

More effective methods involve the acid-catalyzed addition of a cyclobutanol to isobutylene or the use of specific tert-butylating agents. Reagents such as tert-butyl 2,2,2-trichloroacetimidate, activated by a non-coordinating acid-base catalyst, or di-tert-butyl dicarbonate (Boc₂O) in the presence of a Lewis acid like Mg(ClO₄)₂, can successfully form tert-butyl ethers under mild conditions. organic-chemistry.orgacs.org The choice of catalyst is crucial, as it can direct the reaction towards either ether formation or the formation of a tert-butoxycarbonyl (Boc) protected alcohol. acs.org

Achieving stereoselectivity in the installation of the tert-butoxy group is dependent on the chosen synthetic route. If the tert-butoxy group is introduced via nucleophilic substitution (e.g., from a corresponding mesylate or tosylate), an Sₙ2 reaction with tert-butoxide would proceed with inversion of stereochemistry. However, as noted, this is often challenging.

A more common strategy involves the O-alkylation of a pre-existing alcohol. In this case, the stereochemistry is retained. Therefore, the stereoselective synthesis of the precursor cyclobutanol is paramount. The steric hindrance of the substituents already present on the cyclobutane ring will direct the approach of the tert-butylating reagent. For example, in a cis-2-allylcyclobutanol, the reagent would likely approach from the face opposite to the bulkier allyl group, although the puckered nature of the cyclobutane ring complicates simple predictions. Stereoselective methods for constructing tertiary C-O bonds, for instance via nucleophilic substitution at a quaternary carbon stereocenter of cyclopropyl carbinol derivatives, can also be adapted to form highly congested ethers. d-nb.info

In a multistep synthesis of this compound, the hydroxyl group at the C1 position must often be protected to prevent unwanted reactions during the installation of the allyl and tert-butoxy moieties. slideshare.net An effective protecting group must be easy to install, stable under the required reaction conditions, and easy to remove selectively in high yield. slideshare.net

For hydroxyl groups, silyl ethers are a common and versatile choice. highfine.com Their steric bulk and stability can be tuned by changing the substituents on the silicon atom. For instance, a tert-butyldimethylsilyl (TBS) ether is robust under many conditions (e.g., organometallic additions) but can be selectively cleaved using fluoride reagents like tetrabutylammonium fluoride (TBAF). Other options include benzyl (B1604629) ethers, which are stable to a wide range of conditions but can be removed by hydrogenolysis. The choice of protecting group must be orthogonal to the conditions used for other transformations in the synthetic sequence. For example, if acidic conditions are used to install the tert-butyl ether, a protecting group that is stable to acid would be required. wiley-vch.de

Table 2: Common Protecting Groups for Alcohols and Their Cleavage Conditions

| Protecting Group | Abbreviation | Typical Installation Reagents | Typical Cleavage Conditions |

|---|---|---|---|

| tert-Butyldimethylsilyl ether | TBS | TBSCl, imidazole | TBAF; HF; Acetic Acid |

| Triethylsilyl ether | TES | TESCl, pyridine | TBAF; HF; Acetic Acid |

| Triisopropylsilyl ether | TIPS | TIPSCl, imidazole | TBAF; HF |

| Benzyl ether | Bn | BnBr, NaH | H₂, Pd/C |

| Acetyl ester | Ac | Ac₂O, pyridine | Na₂CO₃, MeOH; NaOH |

Stereochemical Control in the Synthesis of this compound

Controlling the relative and absolute stereochemistry of the three contiguous stereocenters in the target molecule is a primary challenge. The diastereoselective synthesis of the cyclobutane ring itself is the most critical step in establishing the final stereochemical outcome.

The [2+2] cycloaddition reaction is one of the most powerful and widely used methods for constructing cyclobutane rings with high stereocontrol. acs.orgnih.gov The reaction involves the combination of two two-carbon units, typically an alkene and a ketene (B1206846) or a ketene equivalent, to form the four-membered ring. Photochemical [2+2] cycloadditions are also a well-established strategy. acs.orgnih.gov

A plausible strategy for the diastereoselective synthesis of the 2-allyl-3-(tert-butoxy)cyclobutanol core would involve the [2+2] cycloaddition of an allyl-substituted ketene with a tert-butoxy-substituted alkene, or vice-versa. For instance, the cycloaddition of tert-butyl vinyl ether with a suitable ketene could establish the 1,2-substitution pattern. The stereochemical outcome of such cycloadditions is often dictated by the geometry of the reactants and the reaction conditions, allowing for the selective formation of either cis or trans diastereomers.

Alternative strategies for the diastereoselective construction of substituted cyclobutanes include:

Ring expansion of cyclopropanes: Transition metal-catalyzed ring expansion of vinylcyclopropanes or related compounds can yield functionalized cyclobutanes stereospecifically. nih.govmdpi.com

Ring contraction of larger rings: Certain cyclopentane (B165970) or cyclohexane derivatives can undergo ring contraction to form cyclobutane structures.

C-H Functionalization: Palladium-catalyzed enantioselective C(sp³)–H arylation of cyclobutanes has been shown to install substituents with high diastereoselectivity, offering a method for late-stage functionalization. acs.org

Michael Addition: The diastereoselective Michael addition of nucleophiles onto cyclobutenes can be used to generate highly substituted cyclobutanes. researchgate.netcitedrive.com

The relative stereochemistry of the hydroxyl group at C1 is often established in a subsequent step, for example, by the diastereoselective reduction of a cyclobutanone precursor. The approach of the reducing agent (e.g., NaBH₄) is typically directed by the existing substituents on the ring, leading to the preferential formation of one diastereomer of the alcohol.

Enantioselective Synthesis of this compound

An enantioselective synthesis of this compound has not been explicitly detailed in the current literature. However, established methodologies for the asymmetric synthesis of substituted cyclobutanes can be adapted to construct this target molecule. A plausible and powerful approach involves a catalytic, enantioselective [2+2] cycloaddition reaction to form the cyclobutane core, followed by functional group manipulations.

One potential strategy would be the [2+2] cycloaddition of an allene with an enol ether. The allene moiety can serve as a precursor to the allyl group, while the enol ether would provide the tert-butoxy substituent. The use of a chiral transition metal catalyst could induce enantioselectivity in the cycloaddition step. For instance, the reaction between methoxyallene and tert-butyl vinyl ether, in the presence of a chiral catalyst, could potentially yield a cyclobutane intermediate that can be further elaborated to the target compound. The resulting cyclobutanone can then be reduced diastereoselectively to the desired cyclobutanol.

Alternatively, an enantioselective reduction of a prochiral cyclobutanone precursor, namely 2-allyl-3-(tert-butoxy)cyclobutan-1-one, represents another viable route. Chiral reducing agents or catalytic asymmetric hydrogenation could be employed to achieve high levels of enantioselectivity in the formation of the hydroxyl group. For example, the use of chiral oxazaborolidine catalysts, has proven effective in the enantioselective reduction of ketones to alcohols.

Another sophisticated approach involves the kinetic resolution of a racemic mixture of this compound. This can be achieved through enzyme-catalyzed acylation or through transition metal-catalyzed reactions that selectively transform one enantiomer, leaving the other one in high enantiomeric excess. For example, iridium-catalyzed C-C bond activation has been used for the enantioselective desymmetrization of prochiral β-oxy-substituted cyclobutanols, yielding products with high enantiomeric excess nih.gov.

The following table illustrates the potential enantioselectivities achievable in related cyclobutane syntheses, providing a benchmark for the proposed synthesis of this compound.

| Reaction Type | Catalyst/Reagent | Substrate | Product | Enantiomeric Excess (ee) | Reference |

| Enantioselective Reduction | (S)-Me-CBS | 2-Substituted Cyclobutanone | 2-Substituted Cyclobutanol | 91% | nih.gov |

| Kinetic Resolution | Ir-complex with DTBM-SegPhos | Prochiral tert-cyclobutanol | β-methyl-substituted ketone | up to 95% | nih.gov |

| Michael Addition | Chinchona-based squaramide | Cyclobutene | Thio-substituted cyclobutane | up to 99.7% | rsc.org |

Influence of Substrate and Catalyst Design on Stereocontrol

The stereochemical outcome of the synthesis of this compound is intricately dependent on the design of both the substrate and the catalyst. In the context of a [2+2] cycloaddition, the steric and electronic properties of the reacting partners are paramount in dictating the diastereoselectivity and enantioselectivity.

Substrate Design: The substitution pattern of the alkene and the ketene (or its equivalent) significantly influences the facial selectivity of the cycloaddition. The bulky tert-butoxy group on the enol ether would likely direct the incoming reacting partner to the opposite face of the molecule, thereby controlling the relative stereochemistry at the C2 and C3 positions. Furthermore, the nature of the allene or alkene precursor to the allyl group will play a role. The steric demand of the substituents on the allene can influence the approach to the catalyst and the other reacting partner.

Catalyst Design: In a catalytic enantioselective [2+2] cycloaddition, the choice of the chiral ligand coordinated to the metal center is the most critical factor for achieving high enantioselectivity. The ligand creates a chiral environment around the metal, which then differentiates between the two enantiotopic faces of the substrate. For instance, in palladium-catalyzed C-H activation strategies, the use of chiral ligands has been explored, although not yet for the synthesis of enantioenriched benzocyclobutene derivatives nih.govrsc.org.

In the case of an enantioselective reduction of a cyclobutanone precursor, the design of the chiral reducing agent or catalyst is key. For example, in Corey-Bakshi-Shibata (CBS) reductions, the structure of the oxazaborolidine catalyst, particularly the substituent on the boron atom and the amino alcohol backbone, directly impacts the degree of enantioselectivity.

The interplay between the substrate and the catalyst is also crucial. A well-matched catalyst-substrate system is necessary to achieve high levels of stereocontrol. The catalyst must not only induce high enantioselectivity but also be compatible with the functional groups present in the substrate.

The following table summarizes the key factors in substrate and catalyst design and their influence on stereocontrol.

| Factor | Influence on Stereocontrol | Example |

| Substrate Steric Hindrance | Directs the approach of the reagent/catalyst, influencing diastereoselectivity. | The bulky tert-butoxy group would favor a trans arrangement of the substituents on the cyclobutane ring. |

| Substrate Electronic Properties | Affects the rate and regioselectivity of the reaction. | Electron-donating or withdrawing groups on the reacting partners can influence the frontier molecular orbital interactions in a [2+2] cycloaddition. |

| Catalyst Chiral Ligand | Creates a chiral pocket that differentiates between enantiotopic faces of the substrate, inducing enantioselectivity. | The use of ligands like DTBM-SegPhos in Iridium-catalyzed reactions has led to high enantiomeric excesses nih.gov. |

| Catalyst Metal Center | The nature of the metal can influence the reaction mechanism and the geometry of the transition state. | Different transition metals, such as rhodium and iridium, can lead to different mechanistic pathways and stereochemical outcomes in C-C bond activation reactions nih.gov. |

Mechanistic Investigations of Reactions Involving 2 Allyl 3 Tert Butoxy Cyclobutan 1 Ol

Reaction Mechanisms for Cyclobutane (B1203170) Ring Formation

The synthesis of the 2-Allyl-3-(tert-butoxy)cyclobutan-1-ol core is most strategically achieved through a [2+2] cycloaddition reaction. This class of reactions is a primary method for constructing cyclobutane rings. The specific nature of the reactants determines the mechanistic pathway, which can be either concerted or stepwise. A plausible route to a precursor of the title compound involves the cycloaddition of an enol ether with a ketene (B1206846).

Concerted vs. Stepwise Pathways in [2+2] Cycloadditions

The stereochemical outcome and the nature of the reactants and reaction conditions (thermal or photochemical) often dictate whether a [2+2] cycloaddition proceeds through a concerted or a stepwise mechanism. According to the Woodward-Hoffmann rules, a thermal [2+2] cycloaddition between two simple alkenes is symmetry-forbidden as a concerted, suprafacial-suprafacial process. However, reactions involving ketenes are a notable exception.

The cycloaddition of a ketene with an alkene, such as an allyl enol ether, can proceed through a concerted, antarafacial approach of one component with a suprafacial approach of the other ([π2s + π2a]). rsc.org This is possible due to the geometry of the ketene's cumulenic system. Alternatively, the reaction can proceed through a stepwise mechanism involving the formation of an intermediate.

Computational studies on similar systems have shown that the energy difference between the concerted and stepwise pathways can be small, and the preferred pathway can be influenced by substituents on both the ketene and the alkene. wikipedia.org For the formation of a 2-allyl-3-(tert-butoxy)cyclobutanone (a precursor to the target alcohol), the reaction would likely involve an allyl-substituted enol ether and a suitable ketene. The presence of the bulky tert-butoxy (B1229062) group could influence the transition state geometry and favor a particular pathway.

| Pathway | Description | Key Characteristics | Stereochemical Outcome |

| Concerted [π2s + π2a] | A single transition state where both new sigma bonds are formed simultaneously, with one component reacting on opposite faces. | Symmetry-allowed for thermal reactions involving ketenes. | Highly stereospecific. |

| Stepwise | A two-step process involving the formation of an intermediate before the final ring closure. | Can proceed through diradical or dipolar intermediates. | May lead to a loss of stereospecificity depending on the lifetime and nature of the intermediate. |

Role of Intermediates (e.g., Diradicals, Dipolar Intermediates, Metal-Carbenes)

In a stepwise [2+2] cycloaddition, the nature of the intermediate is crucial in determining the reaction's outcome.

Diradical Intermediates: Photochemical [2+2] cycloadditions often proceed via diradical intermediates. In a thermal reaction, a diradical intermediate could form, particularly if the reactants are not highly polarized. Bond rotation in the diradical intermediate can compete with ring closure, potentially leading to a mixture of stereoisomers.

Dipolar Intermediates (Zwitterions): When there is a significant electronic difference between the two reacting partners, a dipolar intermediate is often favored. For instance, the reaction of an electron-rich enol ether with an electron-deficient ketene can proceed through a zwitterionic intermediate. The stability of this intermediate is influenced by the solvent polarity. The formation of such an intermediate can explain the regioselectivity observed in many [2+2] cycloadditions.

Metal-Carbenes: Transition metal-catalyzed reactions can offer alternative pathways for cyclobutane formation. For example, a metal-carbene complex can react with an alkene in a formal [2+2] cycloaddition. Rhodium(II) acetate, for instance, is known to catalyze the reaction of diazo compounds to form metal-carbenes, which can then be trapped by alkenes to yield cyclobutanes. nih.gov This approach can provide high levels of stereocontrol.

Mechanisms of Ring-Opening Reactions of this compound Derivatives

The inherent ring strain of the cyclobutane ring in this compound makes it susceptible to ring-opening reactions under various conditions. The presence of the hydroxyl, ether, and allyl functionalities provides multiple avenues for reactivity.

Acid-Mediated Ring Opening

Under acidic conditions, the tert-butoxy group of this compound is prone to cleavage. The mechanism likely proceeds through the following steps:

Protonation of the Ether Oxygen: The ether oxygen is protonated by the acid, converting the tert-butoxy group into a good leaving group. vaia.commasterorganicchemistry.com

Formation of a tert-Butyl Cation: The protonated ether cleaves to form a stable tert-butyl carbocation and 2-allyl-cyclobutane-1,3-diol. vaia.comchegg.com This step is driven by the stability of the tertiary carbocation.

Further Reactions: The resulting diol can undergo further reactions depending on the conditions. For instance, acid-catalyzed dehydration or rearrangement of the cyclobutane ring could occur. The initial ring-opening of the ether linkage is the key step.

| Step | Description | Intermediate/Product |

| 1 | Protonation of the tert-butoxy oxygen | Oxonium ion |

| 2 | Cleavage of the C-O bond | tert-Butyl carbocation and 2-allyl-cyclobutane-1,3-diol |

| 3 | Deprotonation of the carbocation | 2-Methylpropene |

This mechanism is analogous to the acid-catalyzed cleavage of other tert-butyl ethers. vaia.comchegg.com

Base-Induced Cleavages

In the presence of a strong base, the hydroxyl group of this compound can be deprotonated to form an alkoxide. This can trigger a retro-aldol type fragmentation.

The mechanism would involve the formation of the cyclobutanolate, followed by the cleavage of a carbon-carbon bond within the ring to relieve ring strain. This would result in the formation of a new carbonyl compound and a carbanionic species, which would then be protonated upon workup. The specific bond that cleaves would depend on the relative stability of the resulting fragments. For a related allyl-substituted cyclobutanol (B46151), a plausible fragmentation could lead to the formation of a 1,4-diketone through a radical-mediated process, suggesting that single-electron pathways can also be accessible. scilit.com

A retro-aldol mechanism, a common reaction for β-hydroxy carbonyl compounds, can be envisioned for the cleavage of the cyclobutanol ring. nih.govkhanacademy.org In this case, the alkoxide would initiate the cleavage of the C1-C2 or C1-C4 bond.

Mechanistic Aspects of Allyl and tert-Butoxy Group Transformations

The chemical behavior of this compound is dictated by the interplay of its three key functional groups: the hydroxyl, the allyl, and the tert-butoxy groups, all situated on a strained four-membered carbocyclic ring. Mechanistic investigations into the transformations of the allyl and tert-butoxy moieties reveal a range of reaction pathways, often influenced by the choice of reagents and reaction conditions. These transformations are of significant interest for the synthesis of more complex molecular architectures.

The tert-butoxy group, a bulky ether linkage, typically serves as a protecting group for the hydroxyl function. Its cleavage is a common transformation, generally proceeding through an acid-catalyzed mechanism. Under acidic conditions, the ether oxygen is protonated, forming a good leaving group, tert-butanol (B103910). The departure of tert-butanol is facilitated by the formation of a stable tert-butyl cation. nih.govvaia.com The resulting secondary carbocation on the cyclobutane ring is then quenched by a nucleophile, often the conjugate base of the acid used or water, to yield a diol.

The mechanism for the acid-catalyzed cleavage of the tert-butoxy group can be depicted as follows:

Protonation of the ether oxygen: The Lewis basic oxygen atom of the tert-butoxy group is protonated by a strong acid (e.g., trifluoroacetic acid), forming an oxonium ion. vaia.com

Formation of a carbocation: The C-O bond of the oxonium ion cleaves, leading to the formation of a stable tertiary carbocation (tert-butyl cation) and the corresponding alcohol on the cyclobutane ring. vaia.com

Deprotonation: The protonated alcohol on the cyclobutane ring is deprotonated, typically by a weak base in the medium, to yield the final diol product.

Alternatively, the tert-butyl cation can be trapped by a nucleophile or undergo elimination to form isobutylene. nih.gov The choice of scavenger can influence the final product distribution. nih.gov

Transformations involving the allyl group often exploit the reactivity of the carbon-carbon double bond. Electrophilic addition is a characteristic reaction of the allyl group. For instance, the reaction with halogens or hydrohalic acids proceeds via the formation of a cyclic halonium ion intermediate or a carbocation, respectively. The regioselectivity and stereoselectivity of these additions can be influenced by the steric hindrance and electronic effects of the adjacent substituents on the cyclobutane ring.

Furthermore, the allyl group can participate in various transition metal-catalyzed reactions. For example, palladium-catalyzed reactions are common for functionalizing allyl groups. These reactions can involve the formation of π-allyl palladium intermediates, which can then react with a variety of nucleophiles. The stereochemical outcome of these reactions is often controlled by the nature of the ligand on the palladium catalyst and the stereochemistry of the starting material.

Ring-opening and ring-expansion reactions of the cyclobutane ring itself are also significant mechanistic pathways, often triggered by the transformations of the allyl or hydroxyl groups. bohrium.comresearchgate.net For example, the formation of a carbocation adjacent to the cyclobutane ring can induce a Wagner-Meerwein rearrangement, leading to a cyclopentane (B165970) derivative. The strain of the four-membered ring provides a thermodynamic driving force for such rearrangements. nih.gov

The interplay between the allyl and hydroxyl groups can also lead to intramolecular reactions. For instance, under certain conditions, an intramolecular etherification could occur, leading to the formation of a bicyclic ether. The stereochemical relationship between the allyl and hydroxyl groups on the cyclobutane ring would be critical in determining the feasibility and outcome of such a cyclization.

The following table summarizes the key mechanistic features of reactions involving the allyl and tert-butoxy groups in cyclobutane systems, based on general principles of organic chemistry.

| Functional Group | Reaction Type | Key Mechanistic Feature | Potential Products |

| tert-Butoxy | Acid-catalyzed cleavage | Formation of a stable tert-butyl cation | Diol, Isobutylene |

| Allyl | Electrophilic Addition | Formation of a halonium ion or carbocation intermediate | Dihalo- or halo-substituted cyclobutane |

| Allyl | Palladium-catalyzed allylic substitution | Formation of a π-allyl palladium complex | Functionalized allyl cyclobutane |

| Cyclobutane Ring | Rearrangement | Wagner-Meerwein rearrangement initiated by a carbocation | Cyclopentane derivatives |

It is important to note that the specific reaction pathways and the stereochemical outcomes for this compound would require detailed experimental and computational studies for definitive elucidation. The strained nature of the cyclobutane ring and the stereochemical arrangement of the substituents are expected to play a crucial role in directing the course of these transformations. nih.govrsc.org

Advanced Spectroscopic and Structural Elucidation of 2 Allyl 3 Tert Butoxy Cyclobutan 1 Ol

Elucidation of Relative and Absolute Stereochemistry

The stereochemistry of 2-Allyl-3-(tert-butoxy)cyclobutan-1-ol is defined by the spatial arrangement of the allyl, tert-butoxy (B1229062), and hydroxyl groups attached to the cyclobutane (B1203170) ring. The molecule contains three chiral centers, leading to a number of possible stereoisomers.

Relative Stereochemistry: The relative orientation of the substituents (cis or trans) on the cyclobutane ring can be determined using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy. Specifically, the coupling constants between protons on the cyclobutane ring and Nuclear Overhauser Effect (NOE) correlations can provide definitive information about the proximity of these substituents. For example, a large coupling constant between two vicinal protons typically indicates a dihedral angle consistent with a cis relationship, while a smaller coupling constant suggests a trans arrangement.

Absolute Stereochemistry: The determination of the absolute configuration (R or S) at each chiral center requires more specialized techniques. Chiral chromatography can be employed to separate the different enantiomers. Subsequent analysis using methods like X-ray crystallography of a single enantiomer or a derivative would provide unambiguous assignment of the absolute stereochemistry. In the absence of crystalline material, vibrational circular dichroism (VCD) or comparison of experimental optical rotation with values predicted from quantum chemical calculations can be used.

Detailed Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is a powerful tool for determining the molecular structure of this compound.

¹H NMR: The proton NMR spectrum would provide information about the chemical environment of each hydrogen atom. The signals for the protons on the cyclobutane ring would appear as complex multiplets due to spin-spin coupling. The protons of the allyl group would show characteristic signals in the alkene region (typically 5-6 ppm) and the allylic region (around 2-3 ppm). The tert-butoxy group would exhibit a sharp singlet at approximately 1.2-1.5 ppm, integrating to nine protons. The hydroxyl proton would appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent.

¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom. The carbons of the cyclobutane ring would resonate in the aliphatic region. The sp² carbons of the allyl group would appear further downfield (around 115-140 ppm). The quaternary carbon and the methyl carbons of the tert-butoxy group would also have characteristic chemical shifts.

2D NMR:

COSY (Correlation Spectroscopy): This experiment would establish the connectivity between protons that are coupled to each other, helping to trace the proton network within the cyclobutane ring and the allyl group.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom to which it is directly attached, aiding in the assignment of both ¹H and ¹³C signals.

The four-membered cyclobutane ring is not planar and exists in a puckered conformation. The substituents can occupy either axial or equatorial-like positions.

NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D NMR technique identifies protons that are close in space, regardless of whether they are directly bonded. NOE cross-peaks between protons on the substituents and protons on the cyclobutane ring can provide crucial information about the preferred conformation and the relative stereochemistry. For instance, a strong NOE between a proton on the allyl group and a proton on the tert-butoxy group would indicate their proximity and suggest a cis relationship. mdpi.com

Coupling Constants (J-values): The magnitude of the coupling constants between vicinal protons on the cyclobutane ring is dependent on the dihedral angle between them. By analyzing these J-values, it is possible to deduce the puckering of the ring and the preferred orientation of the substituents.

A hypothetical ¹H NMR data table is presented below:

| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| H on C-OH | ~2.0-4.0 | br s | - |

| Allyl CH=CH₂ | ~5.7-5.9 | m | - |

| Allyl CH=CH ₂ | ~5.0-5.2 | m | - |

| Allyl CH ₂ | ~2.2-2.5 | m | - |

| Cyclobutane CH-OH | ~3.8-4.2 | m | - |

| Cyclobutane CH-O(tBu) | ~3.5-3.9 | m | - |

| Cyclobutane CH-Allyl | ~2.0-2.4 | m | - |

| Cyclobutane CH₂ | ~1.6-2.1 | m | - |

| O-C(CH ₃)₃ | ~1.2 | s | - |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

IR and Raman spectroscopy provide information about the functional groups present in a molecule by probing their vibrational modes.

IR Spectrum: The IR spectrum of this compound would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol. A strong band around 1100-1200 cm⁻¹ would be characteristic of the C-O stretching of the ether linkage. The C=C stretching of the allyl group would appear around 1640 cm⁻¹. C-H stretching vibrations for both sp² and sp³ hybridized carbons would be observed in the 2850-3100 cm⁻¹ region.

Raman Spectrum: Raman spectroscopy would complement the IR data. The C=C double bond of the allyl group would typically give a strong signal in the Raman spectrum. The symmetric vibrations of the cyclobutane ring and the tert-butyl group would also be Raman active.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H | Stretching | 3200-3600 (broad) |

| C-H (sp³) | Stretching | 2850-3000 |

| C-H (sp²) | Stretching | 3000-3100 |

| C=C | Stretching | ~1640 |

| C-O (Ether) | Stretching | 1100-1200 |

| C-O (Alcohol) | Stretching | 1000-1100 |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is a critical technique for determining the exact molecular formula of a compound. For this compound (C₁₁H₂₀O₂), HRMS would provide a highly accurate mass measurement of the molecular ion. This experimental mass can then be compared to the calculated theoretical mass to confirm the elemental composition.

Expected Molecular Ion: The theoretical monoisotopic mass of C₁₁H₂₀O₂ is 184.14633 u. HRMS analysis should yield a measured mass very close to this value.

Fragmentation Pattern: The mass spectrum would also show characteristic fragment ions. Common fragmentation pathways would include the loss of a water molecule from the molecular ion, cleavage of the tert-butyl group, and fragmentation of the allyl group or the cyclobutane ring. Analysis of these fragments can provide further structural confirmation.

| Ion | Formula | Calculated m/z |

| [M]⁺ | C₁₁H₂₀O₂⁺ | 184.1463 |

| [M - H₂O]⁺ | C₁₁H₁₈O⁺ | 166.1358 |

| [M - C₄H₉]⁺ | C₇H₁₁O₂⁺ | 127.0759 |

| [C₄H₉]⁺ | C₄H₉⁺ | 57.0704 |

X-ray Crystallography for Solid-State Structural Determination (if applicable)

If this compound can be obtained as a single crystal of suitable quality, X-ray crystallography would provide the most definitive three-dimensional structural information. This technique would unambiguously determine:

The precise bond lengths and angles of the molecule.

The conformation of the cyclobutane ring in the solid state.

The relative stereochemistry of the substituents.

The absolute stereochemistry if a single enantiomer is crystallized.

The resulting crystal structure would serve as the ultimate proof of the molecular architecture and would allow for the validation of conformational analyses performed using NMR spectroscopy. However, obtaining suitable crystals can be challenging, and this technique is only applicable if the compound is a solid at room temperature and can be crystallized.

Computational and Theoretical Studies on 2 Allyl 3 Tert Butoxy Cyclobutan 1 Ol

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Stability

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, would be employed to investigate the electronic structure and stability of 2-Allyl-3-(tert-butoxy)cyclobutan-1-ol. These calculations solve the Schrödinger equation (or a simplified form) to provide insights into the molecule's fundamental properties.

Conformational Preferences and Energy Minima

A thorough conformational analysis would be necessary to identify the most stable three-dimensional arrangements of the molecule. This would involve systematically rotating the rotatable bonds—specifically those of the allyl, tert-butoxy (B1229062), and hydroxyl groups—and calculating the corresponding energy to map out the potential energy surface. The results would identify the global energy minimum and other low-energy conformers, which are crucial for understanding the molecule's behavior.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key component of predicting a molecule's reactivity. Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would indicate the most likely sites for electrophilic and nucleophilic attack, respectively. The energy gap between the HOMO and LUMO would also provide a measure of the molecule's kinetic stability.

Reaction Pathway Modeling and Transition State Analysis

Computational methods could be used to model potential reaction pathways involving this compound. This would involve locating the transition state structures for specific reactions, such as oxidation of the alcohol, addition reactions to the allyl group, or ring-opening reactions of the cyclobutane (B1203170) ring. Calculating the activation energies for these pathways would help in predicting reaction kinetics and mechanisms.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

Molecular dynamics (MD) simulations could provide insights into the dynamic behavior of this compound over time. By simulating the motion of the atoms, MD can reveal information about conformational flexibility, intramolecular hydrogen bonding, and how the molecule interacts with solvents or other molecules in its environment.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Theoretical calculations are often used to predict spectroscopic data, which can then be compared with experimental results to confirm the structure of a compound. For this compound, it would be possible to calculate its expected ¹H and ¹³C NMR chemical shifts and infrared (IR) vibrational frequencies. Discrepancies between calculated and experimental spectra can often reveal subtle structural or electronic features.

Charge Distribution and Molecular Electrostatic Potential (MEP) Analysis

An analysis of the charge distribution within the molecule would reveal the polarity of different bonds and the partial charges on each atom. A Molecular Electrostatic Potential (MEP) map would visually represent the electrostatic potential on the electron density surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. This is valuable for understanding intermolecular interactions and chemical reactivity.

Without dedicated research and publication of these computational studies for this compound, any attempt to provide specific data tables or detailed findings would be speculative. The scientific community awaits such studies to fully characterize the theoretical profile of this compound.

Chemical Reactivity and Derivatization of 2 Allyl 3 Tert Butoxy Cyclobutan 1 Ol

Reactions at the Hydroxyl Group (e.g., Esterification, Etherification, Oxidation)

The secondary hydroxyl group in 2-Allyl-3-(tert-butoxy)cyclobutan-1-ol is a key site for derivatization, allowing for the introduction of various functional groups and protecting groups.

Esterification and Etherification: Standard protocols for esterification and etherification are applicable to the hydroxyl group of this cyclobutanol (B46151). nih.govresearchgate.netorganic-chemistry.org Esterification can be achieved using acyl chlorides or anhydrides in the presence of a base, or through Fischer esterification with a carboxylic acid under acidic catalysis. Etherification, to form ethers such as a methyl or benzyl (B1604629) ether, can be accomplished via the Williamson ether synthesis, which involves deprotonation of the alcohol with a strong base to form an alkoxide, followed by nucleophilic substitution with an alkyl halide. nih.govorganic-chemistry.org These reactions are fundamental for protecting the hydroxyl group during subsequent transformations on other parts of the molecule or for introducing specific functionalities. nih.gov

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 2-allyl-3-(tert-butoxy)cyclobutan-1-one. A variety of oxidizing agents can be employed for this transformation, with the choice of reagent often depending on the presence of other sensitive functional groups, such as the allyl double bond. tandfonline.com Reagents based on chromium(VI), such as pyridinium (B92312) chlorochromate (PCC) or pyridinium dichromate (PDC), are effective for this purpose. tandfonline.comresearchgate.netsacredheart.edu Other modern, milder oxidation methods, for instance, those using Dess-Martin periodinane or Swern oxidation conditions, can also be utilized to minimize side reactions, particularly unwanted oxidation of the allyl group. The resulting cyclobutanone (B123998) is a valuable intermediate, as the carbonyl group activates adjacent protons for enolate formation and subsequent alkylation or condensation reactions. tandfonline.com

| Reaction Type | Typical Reagents | Product | Purpose/Notes |

|---|---|---|---|

| Esterification | Acyl chloride, Pyridine; Carboxylic acid, H⁺ | Cyclobutyl ester | Protection of the hydroxyl group; Introduction of ester functionality. |

| Etherification | NaH, Alkyl halide (e.g., BnBr, MeI) | Cyclobutyl ether | Protection of the hydroxyl group; More stable than esters to hydrolysis. |

| Oxidation | PCC, PDC, Dess-Martin periodinane, Swern Oxidation | Cyclobutanone | Formation of a ketone for further C-C bond formation via enolate chemistry. tandfonline.com |

Transformations of the Allyl Moiety (e.g., Epoxidation, Dihydroxylation, Halogenation)

The allyl group provides a versatile handle for a variety of addition and oxidation reactions, often with the potential for stereocontrol influenced by the nearby hydroxyl group.

Epoxidation: The double bond of the allyl group can be converted to an epoxide. As the molecule is a homoallylic alcohol, the stereochemical outcome of the epoxidation can be directed by the hydroxyl group. Vanadium-catalyzed epoxidations, for instance using vanadyl acetylacetonate (B107027) (VO(acac)₂) and an oxidant like tert-butyl hydroperoxide (TBHP), are well-known for the stereoselective epoxidation of homoallylic alcohols. nih.govorganic-chemistry.org These reactions often proceed with high diastereoselectivity. researchgate.net The development of chiral ligands for vanadium complexes has enabled asymmetric epoxidation, yielding chiral epoxy alcohols with high enantioselectivity. organic-chemistry.orgnih.gov The resulting epoxide is a valuable intermediate for further transformations, as it can be opened by various nucleophiles to install new functional groups with defined stereochemistry.

Dihydroxylation: The alkene can undergo dihydroxylation to form a vicinal diol. This is typically achieved using osmium tetroxide (OsO₄) in either stoichiometric or catalytic amounts with a co-oxidant like N-methylmorpholine N-oxide (NMO). wikipedia.org The reaction is generally syn-selective. Similar to epoxidation, the allylic hydroxyl group can direct the face of the dihydroxylation, particularly when reagents like osmium tetroxide are used in the presence of chelating ligands such as TMEDA, leading to high levels of stereochemical control. ox.ac.uk Asymmetric dihydroxylation, using chiral ligands developed by Sharpless, can also be applied to achieve high enantioselectivity. wikipedia.org Metal-free methods, for instance using cyclobutane (B1203170) malonoyl peroxide, have also been developed for the syn-dihydroxylation of alkenes. acs.orgcardiff.ac.uknih.gov

Halogenation: The allyl group can undergo halogenation reactions. While addition of halogens (e.g., Br₂, Cl₂) across the double bond is a typical reaction for alkenes, allylic halogenation can be achieved under specific conditions. libretexts.org Using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., light or peroxide) favors the substitution of a hydrogen atom at the allylic position with a bromine atom. libretexts.orgyoutube.com This occurs via a radical chain mechanism, where the stability of the intermediate allylic radical is a key driving force. libretexts.orgyoutube.comyoutube.com This reaction introduces a halogen at the position adjacent to the double bond, creating an allylic halide that is a versatile substrate for subsequent nucleophilic substitution reactions.

Reactivity of the Cyclobutane Ring (e.g., Selective Ring Opening, Rearrangements)

The inherent ring strain of the cyclobutane core (approximately 26 kcal/mol) makes it susceptible to ring-opening reactions and rearrangements under various conditions, providing pathways to larger or acyclic structures. tandfonline.com

Selective Ring Opening: The cyclobutane ring can be opened through several mechanisms, often triggered by the functional groups attached to it. For instance, derivatives of the parent alcohol can undergo palladium-catalyzed ring-opening cross-coupling reactions, where C-C bond cleavage is a key step. nih.govacs.org This process often involves β-carbon elimination from a metal-alkoxide intermediate. researchgate.net Radical-mediated ring-opening is also a viable pathway. Oxidation of the cyclobutanol to a cyclobutoxy radical can lead to regioselective cleavage of the strained ring, which can then be trapped by reagents like molecular oxygen to form ring-expanded products such as 1,2-dioxanes. researchgate.netchemrxiv.org

Rearrangements: Cyclobutanol derivatives are prone to various rearrangement reactions, particularly under acidic or metal-catalyzed conditions. Acid-catalyzed dehydration of the alcohol can generate a cyclobutyl cation, which is known to readily rearrange to cyclopropylcarbinyl or allylcarbinyl cations, leading to ring-contracted or ring-opened products. cdnsciencepub.com For example, 1-(1-alkynyl)cyclobutanols undergo a palladium-catalyzed rearrangement to form 2-alkylidenecyclopentanones, a process that involves ring expansion. nih.gov Similarly, nickel catalysis can induce divergent ring-contraction or ring-opening/isomerization reactions of tert-cyclobutanols, with the outcome controlled by the choice of an aryl boronic acid co-reagent. rsc.org The allyl group can also participate in rearrangements; for example, formation of an allyl vinyl ether derivative could set the stage for a Claisen rearrangement, a powerful nih.govnih.gov-sigmatropic shift for C-C bond formation. nih.govorganic-chemistry.org

| Reaction Type | Typical Conditions | Product Type | Key Feature |

|---|---|---|---|

| Pd-Catalyzed Ring Opening | Pd(0) or Pd(II) catalyst, various coupling partners | Ring-opened alkylated arenes | C-C bond cleavage via β-carbon elimination. nih.govacs.org |

| Radical Ring-Opening Oxygenation | Co(acac)₂, O₂ | 1,2-Dioxanes | Regioselective ring cleavage driven by alkoxy radical formation. researchgate.netchemrxiv.org |

| Acid-Catalyzed Rearrangement | Protic or Lewis acids | Ring-contracted or ring-opened products | Proceeds via unstable cyclobutyl cation intermediates. cdnsciencepub.com |

| Metal-Catalyzed Ring Expansion | Pd(II), Ni(II), or Au(I) catalysts | Cyclopentanones, Cyclopropyl ketones | Rearrangement of functionalized cyclobutanols. nih.govrsc.orgacs.org |

Further Functionalization and Elaboration of the Carbon Skeleton

Beyond the primary reactivity of the three main functional groups, advanced catalytic methods allow for the precise modification of the C-H bonds of the cyclobutane ring and the use of its derivatives in powerful cross-coupling reactions.

Derivatives of this compound are excellent substrates for palladium-catalyzed cross-coupling reactions. The strained C-C bonds of the cyclobutanol can be activated and cleaved by palladium catalysts, enabling the formation of new C(sp³)–C(sp³) bonds. nih.govacs.orgacs.org For instance, a highly enantioselective Pd-catalyzed intermolecular coupling reaction between cyclobutanol derivatives and unactivated alkenes has been developed. nih.govacs.org This reaction proceeds through C-C bond cleavage and provides access to chiral benzene-fused cyclic compounds. nih.govresearchgate.net The versatility of these transformations allows for the coupling of cyclobutanol-derived intermediates with a wide range of partners, including aryl halides, vinyl halides, and boronic acids, significantly expanding the molecular complexity accessible from this building block. acs.orgnih.gov

Direct functionalization of the C-H bonds on the cyclobutane ring represents a highly efficient strategy for molecular elaboration. acs.org The C-H bonds in a cyclobutane ring are stronger and have more s-character than those in unstrained alkanes, making their selective activation a challenge. nih.gov However, rhodium(II)-catalyzed C-H insertion reactions using diazo compounds have proven effective. nih.govnih.gov By carefully selecting the chiral rhodium catalyst, it is possible to achieve regiodivergent functionalization, targeting different C-H bonds on the cyclobutane ring to produce either 1,1-disubstituted or 1,3-disubstituted products with high stereoselectivity. nih.govnih.gov Another approach involves using a directing group, such as a carboxylic acid or an amine, to guide a palladium catalyst to a specific C-H bond for arylation or other coupling reactions. chemrxiv.orgsubstack.com This method allows for the precise installation of substituents, leveraging the geometry of the cyclobutane to control the reaction's outcome.

Role as a Chiral Building Block in Multistep Organic Syntheses

Cyclobutane-containing molecules are important structural motifs in a wide array of natural products and pharmaceuticals. researchgate.netrsc.orgnih.gov Their rigid, three-dimensional structure makes them valuable as conformationally restricted scaffolds or as bioisosteres for other groups like aromatic rings. nih.gov Chiral, functionalized cyclobutanes like this compound are therefore highly valuable as chiral building blocks in the total synthesis of complex molecules. researchgate.netrsc.org

The distinct reactivity of its hydroxyl, allyl, and cyclobutane functionalities allows for a programmed, sequential modification. For instance, the hydroxyl group can be used to direct the stereochemistry of a reaction on the allyl group, which is then transformed into another functional handle. Subsequently, the ring can be manipulated through ring-opening or C-H functionalization. This modular approach has been utilized in the synthesis of natural products such as grandisol (B1216609) and fragranol, where a key step involves the enantioselective preparation of a substituted cyclobutanol intermediate followed by further diastereospecific transformations. nih.gov The ability to construct multiple contiguous stereocenters, including all-carbon quaternary centers, makes such building blocks particularly powerful in modern organic synthesis. researchgate.netnih.gov

Potential Academic Applications of 2 Allyl 3 Tert Butoxy Cyclobutan 1 Ol in Chemical Research

As a Versatile Building Block in Complex Natural Product Total Synthesis

Substituted cyclobutanes are valuable intermediates in the synthesis of natural products due to their unique structural and reactive properties. researchgate.netnih.gov The inherent ring strain in the four-membered ring can be strategically released to drive complex bond formations and ring expansions. nih.gov 2-Allyl-3-(tert-butoxy)cyclobutan-1-ol possesses multiple functional handles that can be selectively manipulated, making it a potentially powerful building block for the synthesis of intricate natural product scaffolds.

The hydroxyl group can be used to introduce further functionality or can act as a directing group in stereoselective reactions. The allyl group is particularly versatile, allowing for a wide range of transformations such as cross-metathesis, hydroboration-oxidation, and palladium-catalyzed allylic alkylation to build carbon-carbon and carbon-heteroatom bonds. caltech.edu The bulky tert-butoxy (B1229062) group can exert significant steric influence, controlling the stereochemical outcome of reactions at adjacent centers.

For instance, the cyclobutane (B1203170) ring could be opened under thermal or transition-metal-catalyzed conditions to generate more complex acyclic or larger ring systems, a common strategy in natural product synthesis. researchgate.net The specific substitution pattern of this compound could be envisioned as a precursor to fragments of various natural products, including certain terpenes or alkaloids that contain highly substituted carbocyclic cores.

Table 1: Potential Transformations of this compound in Natural Product Synthesis

| Functional Group | Potential Transformation | Resulting Structure/Intermediate |

| Allyl Group | Olefin Metathesis | Elongated carbon chain, macrocyclization precursor |

| Hydroboration-Oxidation | Primary alcohol for further functionalization | |

| Palladium-Catalyzed Alkylation | Introduction of diverse substituents at the allylic position | |

| Hydroxyl Group | Oxidation | Cyclobutanone (B123998) for ring expansion or functionalization |

| Etherification/Esterification | Protection or introduction of other functional moieties | |

| Cyclobutane Ring | Ring-Opening Reactions | Linear or macrocyclic structures |

| Ring-Expansion Reactions | Access to five- or six-membered rings |

Application in the Construction of Strained Polycyclic Systems

The construction of strained polycyclic systems is a significant challenge in organic synthesis, and cyclobutane derivatives are often employed as key starting materials for this purpose. u-fukui.ac.jprsc.org The allyl and hydroxyl groups of this compound provide handles for intramolecular reactions that could lead to the formation of fused or bridged polycyclic frameworks.

For example, an intramolecular Heck reaction involving the allyl group and a suitably functionalized part of the molecule could lead to the formation of a new ring fused to the cyclobutane. Similarly, an intramolecular Michael-aldol reaction could be envisioned, leading to bicyclo[3.2.0]heptane systems. u-fukui.ac.jpresearchgate.net The inherent strain of the cyclobutane ring can be a driving force in such cyclizations, and the stereochemistry of the substituents would play a crucial role in dictating the stereochemical outcome of the newly formed rings. The construction of such polycyclic systems is of interest for the synthesis of novel organic materials and biologically active molecules.

Potential in Supramolecular Chemistry as a Conformationally Defined Scaffold

The rigid and puckered nature of the cyclobutane ring makes it an attractive scaffold for applications in supramolecular chemistry. lifechemicals.comnih.gov By introducing specific functional groups with defined stereochemistry, it is possible to create molecules with well-defined three-dimensional shapes that can participate in specific host-guest interactions or self-assembly processes. The introduction of a cyclobutane fragment is often used to achieve a conformational restriction. lifechemicals.com

This compound, with its distinct substitution pattern, could serve as a conformationally defined building block. The hydroxyl group can act as a hydrogen bond donor and acceptor, while the allyl and tert-butoxy groups provide hydrophobic domains. This amphiphilic character could be exploited in the design of molecules that self-assemble in solution or at interfaces. Furthermore, the allyl group could be functionalized with recognition motifs, such as aromatic rings or charged groups, to create receptors for specific guest molecules. The defined stereochemistry of the substituents on the cyclobutane ring would pre-organize these recognition elements in space, enhancing binding affinity and selectivity.

Exploration in Materials Science for Novel Polymer Architectures or Foldamers

The incorporation of cyclic monomers into polymer backbones can significantly influence the properties of the resulting materials. Cyclobutane units, in particular, can impart rigidity and lead to polymers with unique thermal and mechanical properties. google.com There is growing interest in the development of stress-responsive polymers containing cyclobutane mechanophores. acs.org

The bifunctional nature of this compound (possessing an allyl group and a hydroxyl group) suggests its potential use as a monomer in polymerization reactions. For example, the hydroxyl group could be used in condensation polymerizations to form polyesters or polyethers, while the allyl group could participate in radical polymerizations or ring-opening metathesis polymerization (ROMP). The resulting polymers would feature pendant tert-butoxy groups and a rigid cyclobutane unit in the backbone, which could lead to materials with interesting properties, such as high glass transition temperatures or specific solubility characteristics.

Moreover, the conformationally restricted nature of the cyclobutane scaffold could be exploited in the design of foldamers, which are synthetic oligomers that adopt well-defined secondary structures. By linking multiple this compound units, it might be possible to create helical or sheet-like structures with predictable folding patterns.

Contribution to Method Development in Organic Synthesis (e.g., novel cascade reactions)

Cascade reactions, where multiple chemical transformations occur in a single pot, are highly desirable in organic synthesis due to their efficiency and atom economy. nih.govrsc.org The unique combination of functional groups in this compound makes it an interesting substrate for the development of new cascade reactions.

For instance, a cascade sequence could be initiated at one of the functional groups, with subsequent reactions involving the other functionalities and the cyclobutane ring itself. A possible cascade could involve an initial oxidation of the alcohol to a cyclobutanone, followed by a ring-opening or ring-expansion reaction that is triggered by the presence of the allyl group. nih.gov The development of such novel cascade reactions would not only provide efficient access to complex molecular architectures but also expand the synthetic utility of functionalized cyclobutanes. nih.govrsc.orgrsc.org

Table 2: Potential Cascade Reactions Involving this compound

| Initiating Step | Subsequent Steps | Potential Product Class |

| Oxidation of Hydroxyl | Ring expansion, intramolecular trapping by allyl group | Fused bicyclic systems |

| Electrophilic addition to Allyl | Cyclization involving hydroxyl group, ring opening | Functionalized carbocycles |

| Metal-catalyzed C-H activation | Cross-coupling with allyl group, rearrangement | Complex polycyclic frameworks |

Conclusion and Future Research Directions

Summary of Synthetic Achievements and Mechanistic Understanding

The synthesis of multi-substituted cyclobutane (B1203170) derivatives, such as 2-Allyl-3-(tert-butoxy)cyclobutan-1-ol, presents a considerable challenge due to the inherent ring strain and the need for stereocontrol. researchgate.net While direct synthetic routes to this specific molecule are not extensively documented in the literature, its synthesis can be conceptualized through established methodologies for constructing substituted cyclobutanes. Key synthetic strategies that could be adapted for its preparation include [2+2] cycloadditions, ring expansions of cyclopropylcarbinyl precursors, and the functionalization of pre-existing cyclobutane cores. nih.gov

For instance, a plausible approach involves the [2+2] cycloaddition of an allenoate with an alkene, which is a robust method for creating 1,3-substituted cyclobutanes. researchgate.net The subsequent elaboration of the functional groups would be necessary to install the allyl, tert-butoxy (B1229062), and hydroxyl moieties with the desired stereochemistry. Another potential route could involve the alkoxyl-radical-mediated synthesis, which has been successfully employed for preparing functionalized allyl tert-(hetero)cyclobutanols. researchgate.net This method often demonstrates broad substrate scope and good functional-group tolerance. researchgate.net

Mechanistic understanding of these synthetic transformations is crucial for achieving high yields and stereoselectivity. For cycloaddition reactions, the concerted or stepwise nature of the mechanism dictates the stereochemical outcome. In radical-mediated processes, the stability of radical intermediates and the stereoelectronics of bond formation are key determinants of the product's structure. acs.org The presence of the bulky tert-butoxy group in this compound is expected to exert significant steric influence on the stereochemical course of its synthesis and subsequent reactions.

Table 1: Potential Synthetic Approaches to this compound

| Synthetic Method | Key Precursors | Potential Advantages | Potential Challenges |

| [2+2] Cycloaddition | Allenoate and alkene | Rapid construction of the cyclobutane ring | Control of regioselectivity and stereoselectivity |

| Ring Expansion | Cyclopropylcarbinyl derivative | Access to strained ring systems | Potential for rearrangements |

| Functionalization | Substituted cyclobutanone (B123998) | Stepwise introduction of functional groups | Multiple synthetic steps, potential for low overall yield |

| Radical-mediated cyclization | Unsaturated precursor | Mild reaction conditions, good functional group tolerance | Control of radical reactivity and selectivity |

Prospects for Further Exploration of this compound Reactivity

The reactivity of this compound is anticipated to be rich and varied, owing to the presence of multiple functional groups. The hydroxyl group can be a site for oxidation, esterification, or etherification. The allyl group is amenable to a wide range of transformations, including oxidation, reduction, and addition reactions. The strained cyclobutane ring itself can undergo ring-opening or ring-expansion reactions under thermal, photochemical, or catalytic conditions, providing access to a diverse array of acyclic and larger ring structures. researchgate.net

Future research should focus on systematically exploring the reactivity of this compound. For example, the investigation of its behavior under various catalytic systems could uncover novel transformations and synthetic applications. The interplay between the different functional groups could lead to interesting and potentially useful tandem or cascade reactions.

Future Avenues in Advanced Characterization and Computational Studies

A thorough characterization of this compound is essential for understanding its structure and properties. Advanced spectroscopic techniques, such as multidimensional NMR and mass spectrometry, can provide detailed information about its stereochemistry and connectivity. Single-crystal X-ray diffraction, if suitable crystals can be obtained, would offer definitive proof of its three-dimensional structure.

Computational studies, using methods like density functional theory (DFT), can complement experimental findings by providing insights into the molecule's conformational preferences, electronic structure, and reaction mechanisms. nih.gov Such studies can help to rationalize observed reactivity and predict the outcome of new reactions. For example, calculations could be used to determine the relative energies of different stereoisomers and to model the transition states of potential reactions.

Table 2: Proposed Characterization and Computational Studies

| Technique | Information to be Gained |

| Multidimensional NMR | Detailed stereochemical and conformational analysis |

| High-Resolution Mass Spectrometry | Accurate mass determination and fragmentation patterns |

| Single-Crystal X-ray Diffraction | Unambiguous determination of the solid-state structure |

| Density Functional Theory (DFT) | Conformational analysis, electronic properties, and reaction energetics |

Expanding the Scope of Academic Applications for this Cyclobutanol (B46151) Derivative